molecular formula C19H26N4O2S B2737632 N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 1797647-31-4

N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2737632
CAS No.: 1797647-31-4
M. Wt: 374.5
InChI Key: IWTXQWJITPCUIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide is a synthetic small molecule characterized by a benzo[d]thiazole core linked to a piperidine scaffold via a methylene bridge. The piperidine ring is substituted with a tert-butylcarbamoyl group, which confers steric bulk and modulates hydrophobicity.

Properties

IUPAC Name

N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c1-19(2,3)22-18(25)23-8-6-13(7-9-23)11-20-17(24)14-4-5-15-16(10-14)26-12-21-15/h4-5,10,12-13H,6-9,11H2,1-3H3,(H,20,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTXQWJITPCUIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide, a compound with the molecular formula C19H26N4O2S and a molecular weight of 374.5 g/mol, has garnered attention in biological research due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and case reports.

Chemical Structure

The compound's structure is characterized by the presence of a benzo[d]thiazole moiety, which is known for its biological activity. The IUPAC name is N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-1,3-benzothiazole-6-carboxamide. Its structural features contribute significantly to its interaction with biological targets.

Antimicrobial Activity

Thiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds containing the thiazole ring exhibit significant activity against various pathogens.

  • Antibacterial Activity : A study evaluated several thiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that while most compounds had lower antibacterial activity compared to reference drugs (MIC values ranging from 100–400 μg/mL), some exhibited moderate activity against Staphylococcus aureus and Bacillus subtilis with inhibition zones of 16–18 mm .
  • Antifungal Activity : The antifungal potential of thiazole derivatives was more pronounced. Compounds demonstrated activity against Candida albicans and Aspergillus niger, with MIC values indicating effectiveness comparable to fluconazole .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Research has indicated that thiazole derivatives can inhibit the proliferation of cancer cells through various mechanisms:

  • Mechanism of Action : Thiazole compounds may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death. For instance, certain derivatives have shown the ability to inhibit enzymes involved in cancer cell metabolism and growth .
  • Case Studies : In clinical settings, compounds similar to this compound have been reported to exhibit significant antitumor effects in patients with specific types of cancers, suggesting a promising avenue for further research .

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives are noteworthy:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation in various models .
  • Research Findings : Studies have demonstrated that thiazole derivatives can effectively reduce inflammation in animal models, supporting their therapeutic potential in treating inflammatory diseases .

Summary of Biological Activities

Biological ActivityTarget Organisms/CellsMechanismReference
AntibacterialStaphylococcus aureus, Bacillus subtilisDisruption of cell wall synthesis
AntifungalCandida albicans, Aspergillus nigerInhibition of ergosterol synthesis
AnticancerVarious cancer cell linesInduction of apoptosis
Anti-inflammatoryInflammatory cellsInhibition of COX enzymes

Case Studies on Anticancer Effects

Study ReferenceCancer TypeObserved Effect
Breast CancerSignificant tumor reduction
Lung CancerInduction of apoptosis

Scientific Research Applications

Biological Significance

N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide has shown promise in several biological applications:

  • Antimicrobial Activity : Research indicates that thiazole derivatives, including compounds similar to this compound, exhibit significant antimicrobial properties against various bacterial strains and fungi. These studies often employ in vitro assays to evaluate the effectiveness of these compounds against pathogenic microorganisms .
  • Anticancer Properties : The compound is being explored for its anticancer potential. Similar thiazole-based compounds have demonstrated cytotoxic effects on different cancer cell lines, including breast and colon cancer cells. The mechanism often involves inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
  • Molecular Docking Studies : Computational studies have been conducted to understand the binding interactions of this compound with specific biological targets. Molecular docking simulations help predict how effectively the compound can interact with proteins involved in disease pathways, enhancing its potential as a drug candidate .

Case Studies

Several studies have documented the applications of related compounds:

StudyCompoundFindings
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideDemonstrated significant antimicrobial and anticancer activity against MCF7 breast cancer cells.
Novel sulfonamide derivativesShowed cytotoxic activity against various human cancer cell lines, indicating potential for further development as anticancer agents.
Substituted thiazolesEvaluated for antibacterial properties against Gram-positive strains, revealing promising results for therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

Benzo[d]thiazole vs. Pyrimidine/Thiazole Derivatives
  • BMS-354825 (): Features a thiazole-5-carboxamide core with an aminopyrimidinyl substituent. The pyrimidine group enhances hydrogen bonding with kinase ATP-binding pockets, contributing to dual Src/Abl inhibition (IC50 < 10 nM).
  • Goxalapladib (): Contains a 1,8-naphthyridine core instead of benzothiazole. The naphthyridine’s dual nitrogen atoms enable stronger interactions with phospholipase A2, making it effective in atherosclerosis. This highlights how core heterocycle choice directly dictates therapeutic application .
Comparison Table: Core Heterocycles
Compound Core Structure Key Functional Groups Primary Target
Target Compound Benzo[d]thiazole 6-carboxamide, tert-butylcarbamoyl Kinases (inferred)
BMS-354825 Thiazole 5-carboxamide, piperazinyl Src/Abl kinases
Goxalapladib 1,8-Naphthyridine Acetamide, trifluoromethyl Phospholipase A2

Piperidine Substituent Variations

tert-Butylcarbamoyl vs. Tetrahydrofuran-3-yl
  • The compound in , N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide , replaces the tert-butylcarbamoyl group with a tetrahydrofuran (THF) ring. The THF substituent introduces an oxygen atom, likely improving aqueous solubility (clogP reduction by ~0.5–1.0) compared to the hydrophobic tert-butyl group. However, the tert-butylcarbamoyl in the target compound may enhance membrane permeability, favoring central nervous system (CNS) penetration .
tert-Butylcarbamoyl vs. Benzodiazepinone Derivatives
  • describes 4-(6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide , where the piperidine is functionalized with a benzimidazolone group. The iodophenyl substituent enables radiolabeling for imaging studies, whereas the tert-butylcarbamoyl in the target compound prioritizes metabolic stability through steric shielding of the carbamate .

Carboxamide Position and Linker Effects

  • The 6-carboxamide position on the benzothiazole in the target compound contrasts with the 5-carboxamide in BMS-354825 ().
  • The methylene linker between benzothiazole and piperidine (target compound) vs. direct bonding (BMS-354825) introduces conformational flexibility, which could broaden target selectivity .

Q & A

Basic: What synthetic strategies are effective for preparing N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Amide coupling : Use of carbodiimide reagents (e.g., EDC/HOBt) to link the benzo[d]thiazole-6-carboxylic acid moiety to the piperidine derivative .
  • Protection/deprotection : The tert-butyl carbamoyl group is introduced via Boc-protected intermediates, followed by deprotection under acidic conditions (e.g., TFA) .
  • Purification : Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Key Validation : Confirm structural integrity via 1^1H NMR (e.g., characteristic peaks for tert-butyl at δ 1.4 ppm) and LC-MS (expected [M+H]+^+ ion) .

Basic: How to characterize this compound’s purity and structural conformation?

Answer:

  • Spectroscopy :
    • 1^1H/13^13C NMR : Assign peaks to verify tert-butyl, piperidine, and benzothiazole moieties. For example, the methylene bridge (CH2_2) between piperidine and benzothiazole appears at δ 3.5–4.0 ppm .
    • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 50:50 to 90:10) to assess purity (>98% by UV detection at 254 nm) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 432.2 for [M+H]+^+) .

Advanced: How to address discrepancies in spectral data during characterization?

Answer:
Contradictions may arise from:

  • Rotamers in NMR : Slow rotation around amide bonds can split signals. Use elevated temperatures (e.g., DMSO-d6_6 at 60°C) to coalesce peaks .
  • Impurity peaks in HPLC : Optimize gradients or employ preparative HPLC to isolate minor impurities for MS/MS identification .
  • Stereochemical ambiguity : Perform X-ray crystallography (if crystalline) or compare experimental CD spectra with computational predictions .

Case Study : In compound 58 ( ), overlapping piperidine and pyrimidine signals were resolved by 2D NMR (COSY, HSQC) .

Advanced: What methodologies optimize this compound’s pharmacokinetic properties for in vivo studies?

Answer:

  • Lipophilicity adjustment : Introduce trifluoromethyl groups (as in ) to enhance metabolic stability. LogP can be tuned via substituents on the benzothiazole ring .
  • Solubility enhancement : Formulate as a hydrochloride salt or use co-solvents (e.g., PEG-400) in animal dosing .
  • In vitro ADME profiling : Use hepatic microsomes to assess metabolic clearance and Caco-2 cells for permeability .

Example : Analogues with 4,4-difluoropiperidine ( ) showed improved plasma half-life (t1/2_{1/2} > 6 hr in rodents) .

Advanced: How to design experiments to elucidate target engagement and mechanism of action?

Answer:

  • Biochemical assays : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects. IC50_{50} values < 100 nM suggest high selectivity .
  • Cellular thermal shift assays (CETSA) : Confirm target binding by monitoring protein stability shifts post-compound treatment .
  • Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with ATP-binding pockets (e.g., alignment with Dasatinib’s binding mode in ) .

Data Integration : Cross-validate docking results with mutagenesis studies (e.g., Kd_d changes in PI3Kγ mutants) .

Advanced: How to resolve low yields in the final coupling step of synthesis?

Answer:
Low yields (<30%) may result from:

  • Steric hindrance : Replace coupling reagents (e.g., switch from HATU to PyBOP) or increase reaction temperature (40–60°C) .
  • Side reactions : Add molecular sieves to scavenge water or use orthogonal protection (e.g., Fmoc instead of Boc) for sensitive intermediates .
  • Workflow optimization : Employ flow chemistry for precise control of reaction parameters (residence time, mixing efficiency) .

Example : In compound 70 ( ), switching to microwave-assisted synthesis increased yield from 3% to 15% .

Advanced: How to analyze structure-activity relationships (SAR) for analogues?

Answer:

  • Library design : Synthesize derivatives with modifications to the benzothiazole (e.g., chloro, methyl) and piperidine (e.g., difluoro, azetidine) groups .
  • SAR metrics : Calculate pIC50_{50} vs. ClogP/PSA to identify trends. For example, analogues with PSA < 90 Å2^2 showed improved BBB penetration .
  • 3D-QSAR : Use CoMFA/CoMSIA models to predict activity cliffs and guide lead optimization .

Case Study : In , trifluoromethyl substitution increased potency 10-fold against EGFR mutants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.